molecular formula C8H4Cl2FN B1636245 2,3-Dichloro-6-fluorophenylacetonitrile CAS No. 886497-54-7

2,3-Dichloro-6-fluorophenylacetonitrile

Cat. No.: B1636245
CAS No.: 886497-54-7
M. Wt: 204.02 g/mol
InChI Key: VWYOHSANHXLZAC-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Cl2FN and a molecular weight of 204.03 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and a nitrile group attached to a phenyl ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorophenylacetonitrile typically involves the reaction of 2,3-dichloro-6-fluorobenzaldehyde with a suitable nitrile source under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the acetonitrile derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Substitution: Formation of substituted phenylacetonitriles.

    Reduction: Formation of 2,3-dichloro-6-fluorophenylamine.

    Oxidation: Formation of 2,3-dichloro-6-fluorobenzoic acid.

Scientific Research Applications

2,3-Dichloro-6-fluorophenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

2,3-Dichloro-6-fluorophenylacetonitrile can be compared with other similar compounds, such as:

    2,3-Dichlorophenylacetonitrile: Lacks the fluorine atom, which may affect its reactivity and applications.

    2,3-Dichloro-6-methylphenylacetonitrile: Contains a methyl group instead of a fluorine atom, leading to different chemical properties.

    2,3-Dichloro-6-bromophenylacetonitrile:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical properties, such as its electronegativity and reactivity .

Properties

IUPAC Name

2-(2,3-dichloro-6-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYOHSANHXLZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276770
Record name 2,3-Dichloro-6-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-54-7
Record name 2,3-Dichloro-6-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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